2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one
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Overview
Description
2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one is a complex organic compound featuring multiple functional groups, including an imidazole ring, an azetidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include bases like lutidine and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving imidazole-containing compounds.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.
Industry: It could be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the azetidine and pyridazine rings may contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
2-[1-(1H-Imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one is unique due to its combination of imidazole, azetidine, and pyridazine rings, which confer distinct chemical and biological properties. This structural complexity may result in unique pharmacological activities and applications not seen in simpler imidazole-containing compounds .
Properties
IUPAC Name |
2-[1-(1H-imidazol-5-ylsulfonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-26-15-5-3-2-4-13(15)14-6-7-17(23)22(20-14)12-9-21(10-12)27(24,25)16-8-18-11-19-16/h2-8,11-12H,9-10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDUBPMLXJAITE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)S(=O)(=O)C4=CN=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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